molecular formula C15H16N4O3S B2943248 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-26-5

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2943248
CAS No.: 941265-26-5
M. Wt: 332.38
InChI Key: DMWKDXWVSYKVGX-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a cyano group, a cyclopropylamino group, and an oxazole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole precursor under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: This compound shares the cyano and cyclopropylamino groups but has a different core structure.

    2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Another compound with a cyclopropylamino group, but with a thiazole ring instead of an oxazole ring.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19(2)23(20,21)12-7-3-10(4-8-12)14-18-13(9-16)15(22-14)17-11-5-6-11/h3-4,7-8,11,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKDXWVSYKVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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